Methyl 4-ethyl-3-nitrobenzoate

Overview

Description

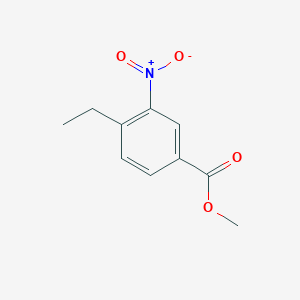

Methyl 4-ethyl-3-nitrobenzoate is an organic compound with the molecular formula C10H11NO4. It is a derivative of benzoic acid, where the hydrogen atom at the para position relative to the carboxyl group is replaced by an ethyl group, and the meta position is substituted with a nitro group. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-ethyl-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of methyl 4-ethylbenzoate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures (0-10°C) to control the exothermic nature of the nitration process .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation: The ethyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydroxide (NaOH) or other strong bases.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Reduction: Methyl 4-ethyl-3-aminobenzoate.

Substitution: Various esters depending on the nucleophile used.

Oxidation: Methyl 4-carboxy-3-nitrobenzoate.

Scientific Research Applications

Methyl 4-ethyl-3-nitrobenzoate is used in several scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-ethyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions. This property is utilized in various synthetic applications where selective reactions are required .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-methyl-3-nitrobenzoate

- Methyl 3-nitrobenzoate

- Ethyl 4-nitrobenzoate

Uniqueness

Methyl 4-ethyl-3-nitrobenzoate is unique due to the presence of both an ethyl group and a nitro group on the benzene ring. This combination of substituents provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 4-ethyl-3-nitrobenzoate is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13N O4

- Molecular Weight : 223.23 g/mol

- Structure : Contains a nitro group (-NO2) and an ethyl group (-C2H5) attached to a benzoate structure.

Biological Activity

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that nitrobenzoate derivatives possess significant antimicrobial properties against various bacterial strains. The presence of the nitro group is crucial for this activity, as it can interfere with bacterial DNA synthesis and function .

- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases .

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Nitroreductase Activation : The nitro group can be reduced by bacterial nitroreductases, leading to the formation of reactive intermediates that exert cytotoxic effects on microbial cells .

- Inhibition of Enzymatic Activity : It has been observed that this compound can inhibit certain enzymes involved in inflammatory processes, thereby modulating the inflammatory response .

- Cellular Signaling Modulation : this compound may influence cellular signaling pathways, particularly those related to oxidative stress and inflammation, through the activation or inhibition of specific transcription factors .

Case Study 1: Antimicrobial Efficacy

A study conducted on various nitrobenzoate derivatives, including this compound, revealed potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting potential as an alternative treatment option .

Case Study 2: Anti-inflammatory Effects

In vitro experiments demonstrated that this compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This reduction was associated with decreased activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Research Findings Summary Table

Properties

IUPAC Name |

methyl 4-ethyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-3-7-4-5-8(10(12)15-2)6-9(7)11(13)14/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGPCEXMZGXMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620389 | |

| Record name | Methyl 4-ethyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51885-79-1 | |

| Record name | Methyl 4-ethyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.